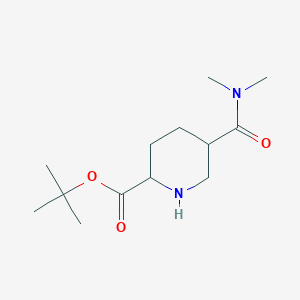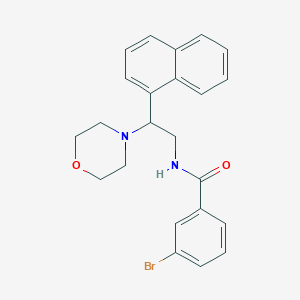
3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide” is an organic compound. It contains a benzamide group, which is a common feature in pharmaceutical drugs due to its bioactivity. The compound also contains a naphthalene group, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Scientific Research Applications
Synthesis and Structure Elucidation :
- The compound has been utilized in the synthesis of various derivatives with potential anticancer activities. For example, (Nowak et al., 2014) explored the preparation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives through Buchwald–Hartwig conditions, demonstrating the compound's utility in creating molecules with interesting anticancer activities.
Antibacterial Activity :
- The compound has been investigated for its antibacterial properties. A study by (Cai Zhi, 2010) described the preparation and single-crystal structure of a related molecule, showcasing its effectiveness in antibacterial activity.
Anti-Cancer Activity :
- Research by (Rick Morrison et al., 2016) focused on synthesizing analogues with activity against PI3K and DNA-PK, highlighting the compound's relevance in developing new anti-cancer treatments.
Fluorescent Chemosensors :
- The compound's derivatives have been used in the development of fluorescent chemosensors. For example, (Thangaraj Anand et al., 2018) developed a chemosensor for selective detection of Al3+, demonstrating the compound's versatility in sensing applications.
Kinetic Analysis in Chemical Reactions :
- It also plays a role in kinetic analysis of multi-component reactions. (Mahdieh Darijani et al., 2020) studied a three-component reaction involving a related compound, providing insights into reaction mechanisms.
properties
IUPAC Name |
3-bromo-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c24-19-8-3-7-18(15-19)23(27)25-16-22(26-11-13-28-14-12-26)21-10-4-6-17-5-1-2-9-20(17)21/h1-10,15,22H,11-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAAWGJHWLICPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)
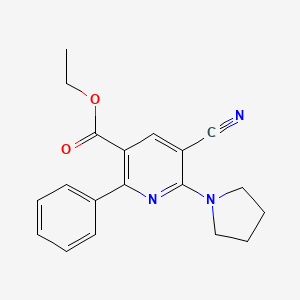
![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)
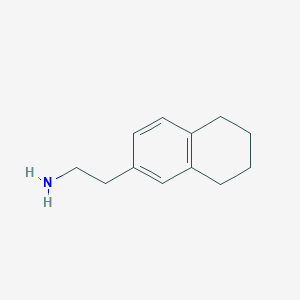

![1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474343.png)
![3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2474344.png)
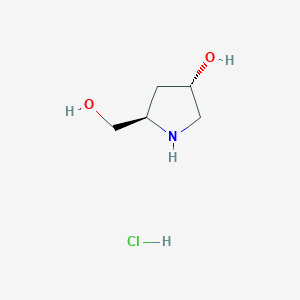

![N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2474351.png)
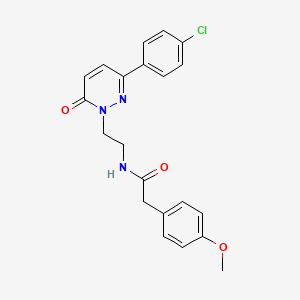
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2474355.png)
![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2474356.png)
